molecular formula C13H9BrN2 B123250 9-Amino-2-bromoacridine CAS No. 157996-59-3

9-Amino-2-bromoacridine

Cat. No.: B123250
CAS No.: 157996-59-3
M. Wt: 273.13 g/mol
InChI Key: SGHQDINYPPBLCI-UHFFFAOYSA-N
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Description

9-Amino-2-bromoacridine is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of an amino group at the ninth position and a bromine atom at the second position on the acridine ring. Acridine derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, molecular biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-2-bromoacridine typically involves the bromination of 9-aminoacridine. One common method includes the reaction of 9-aminoacridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method. This method combines the starting materials in a polar aprotic solvent, followed by the introduction of bromine. The reaction is conducted at elevated temperatures (70-120°C) to achieve high yields and purity. This approach is advantageous due to its simplicity, cost-effectiveness, and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9-Amino-2-bromoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 9-Amino-2-bromoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase II. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells . Additionally, the bromine atom at the second position enhances the compound’s binding affinity and selectivity for specific DNA sequences .

Comparison with Similar Compounds

Uniqueness of 9-Amino-2-bromoacridine: The presence of the bromine atom at the second position in this compound enhances its DNA intercalation ability and selectivity for specific DNA sequences. This unique feature makes it a valuable compound for applications in medicinal chemistry and molecular biology .

Properties

IUPAC Name

2-bromoacridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHQDINYPPBLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166338
Record name 9-Amino-2-bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157996-59-3
Record name 9-Amino-2-bromoacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157996593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-2-bromoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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